

potential therapeutic applications of WF-210

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Compound of Interest		
Compound Name:	WF-210	
Cat. No.:	B15295238	Get Quote

Potential Candidates Mistaken for "WF-210"

Based on the search results, the following therapeutic agents are potential candidates for what the user may have intended to investigate:

- TAR-210 (Erdafitinib Intravesical Delivery System): A targeted therapy for non-muscleinvasive bladder cancer (NMIBC).
- ARM-210 (S48168): A Rycal compound investigated for the treatment of RYR1-related myopathies (RYR1-RM).
- WF10: An immunomodulatory agent studied in the context of radiation-induced cystitis and proctitis.
- LYR-210: A bioresorbable matrix for the treatment of chronic rhinosinusitis (CRS).

Due to the lack of information on a specific "WF-210," this whitepaper will proceed by presenting a detailed overview of TAR-210, as it represents a novel and targeted therapeutic approach with recent clinical data. Should this not be the compound of interest, we recommend the user to verify the correct designation.

Technical Whitepaper: TAR-210 (Erdafitinib Intravesical Delivery System) Introduction





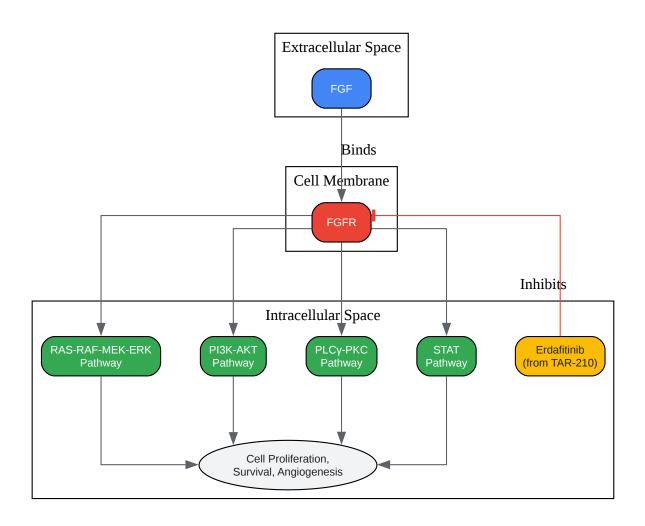


TAR-210 is an investigational drug delivery system designed for the sustained local administration of erdafitinib into the bladder for the treatment of non-muscle-invasive bladder cancer (NMIBC) in patients with susceptible fibroblast growth factor receptor (FGFR) alterations.[1][2] Erdafitinib, the active pharmaceutical ingredient, is a pan-FGFR inhibitor.[2] FGFR alterations are prevalent in a significant percentage of NMIBC cases, acting as oncogenic drivers.[2] The TAR-210 system aims to maximize therapeutic efficacy within the bladder while minimizing systemic toxicity associated with oral administration of erdafitinib.[2]

Mechanism of Action

Erdafitinib is a tyrosine kinase inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4. FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors, activate downstream signaling pathways involved in cell proliferation, differentiation, and survival. In many cancers, including bladder cancer, aberrant FGFR signaling due to genetic alterations (e.g., mutations, fusions) can lead to uncontrolled tumor growth. By inhibiting FGFR phosphorylation and subsequent downstream signaling, erdafitinib can suppress tumor cell proliferation and induce apoptosis.





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Figure 1: Simplified signaling pathway of FGFR and the inhibitory action of Erdafitinib.

Clinical Development and Efficacy

TAR-210 is currently being evaluated in a Phase 1, open-label, multicenter study (NCT05316155).[1] This study is assessing the safety and efficacy of TAR-210 in patients with NMIBC and muscle-invasive bladder cancer (MIBC) with select FGFR alterations.[1] The trial is divided into different cohorts based on the patient's disease stage and risk classification.[1]

Quantitative Data from Clinical Trials



The following table summarizes the key efficacy data from the Phase 1 study of TAR-210 as of the March 22, 2024 data cutoff.[1]

Cohort	Patient Population	Number of Efficacy Evaluable Patients	Primary Endpoint	Efficacy Result
Cohort 1	Recurrent, BCG- unresponsive high-risk NMIBC (papillary only), refused or ineligible for radical cystectomy	21	12-month recurrence-free survival rate	90%
Cohort 3	Recurrent, intermediate-risk NMIBC with low- grade papillary disease left in situ	31	Complete Response (CR) rate	90%

Data presented at the 2024 American Urological Association (AUA) Annual Meeting.[1]

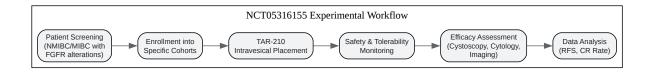
Experimental Protocols Study Design of NCT05316155

The ongoing Phase 1 study (NCT05316155) is a multi-cohort, open-label trial investigating the safety and efficacy of the TAR-210 intravesical targeted releasing system.[1]

- Inclusion Criteria (General): Patients must have NMIBC or MIBC with susceptible FGFR alterations. Specific criteria vary by cohort.
- Intervention: Placement of the TAR-210 device into the bladder. The device is designed for sustained local release of erdafitinib.



- Primary Outcome Measures: Safety and tolerability are the primary endpoints. Efficacy
 measures, such as recurrence-free survival and complete response rate, are key secondary
 outcomes.
- Assessment: Patients are monitored for adverse events, and efficacy is assessed through regular cystoscopy, urine cytology, and imaging as appropriate for the specific cohort.



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Figure 2: High-level experimental workflow for the Phase 1 clinical trial of TAR-210.

Safety and Tolerability

The most common treatment-emergent adverse events (TEAEs) reported in the Phase 1 study were Grade 1/2 lower urinary tract symptoms.[1] The localized delivery of erdafitinib via TAR-210 is intended to reduce the systemic side effects observed with oral administration, such as hyperphosphatemia and potential embryo-fetal toxicity.[1]

Future Directions

The promising results from the Phase 1 study of TAR-210 suggest its potential as a transformative treatment for NMIBC with FGFR alterations, potentially offering a bladder-sparing alternative for some patients.[1] Further investigation in larger, randomized controlled trials will be necessary to confirm these initial findings and fully establish the role of TAR-210 in the management of bladder cancer.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice. The therapeutic agent "WF-210" could not be definitively identified.



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References

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- 2. m.youtube.com [m.youtube.com]
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